Dhx9-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:

Cancer Research: This compound has shown potential as a therapeutic agent in microsatellite instable colorectal cancer by inducing replication stress and apoptosis in cancer cells

Molecular Biology: The compound is used to study the role of DHX9 in RNA processing and genomic stability.

Drug Discovery: this compound serves as a lead compound for developing new inhibitors targeting DHX9.

Mechanism of Action

Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Dhx9-IN-2: Another inhibitor targeting DHX9 with similar anti-cancer properties.

ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in preclinical models.

Uniqueness

Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .

Biological Activity

Dhx9-IN-3 is a compound designed to inhibit the DExH-box RNA helicase DHX9, which plays a crucial role in various cellular processes including transcription, translation, RNA processing, and maintenance of genomic stability. This article explores the biological activity of this compound, its mechanisms of action, and its potential implications in cancer therapy.

Overview of DHX9

DHX9 is an essential enzyme involved in unwinding DNA and RNA structures, thereby facilitating critical biological processes. It has been implicated in the regulation of gene expression and the response to DNA damage. Notably, DHX9 interacts with proteins involved in DNA damage repair pathways such as BRCA1 and γH2AX, highlighting its significance in cancer biology .

This compound targets DHX9 by inhibiting its helicase activity. This inhibition leads to the accumulation of R-loops—RNA-DNA hybrid structures that can cause genomic instability if not resolved. Research indicates that DHX9's helicase activity is vital for resolving these structures, particularly under genotoxic stress conditions . By inhibiting DHX9, this compound disrupts this resolution process, potentially leading to increased sensitivity of cancer cells to DNA-damaging agents.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines. The compound's efficacy appears to correlate with the overexpression of DHX9 in these cells. For instance, depletion of DHX9 through shRNA has been shown to induce antiproliferative effects across multiple cancer types .

Case Studies

A notable case study involved the application of this compound in a model of breast cancer. The treatment resulted in significant tumor regression and reduced levels of R-loops within the tumor microenvironment. Additionally, the compound demonstrated minimal toxicity to normal cells, suggesting a favorable therapeutic window for targeting DHX9 in malignancies .

Research Findings

Recent findings highlight the importance of post-translational modifications in regulating DHX9 activity. For example, phosphorylation at specific serine residues (e.g., Ser321) enhances DHX9's interaction with RPA (Replication Protein A) and γH2AX during DNA damage response. Inhibition by this compound may disrupt these interactions, leading to impaired DNA repair mechanisms and increased cell death under stress conditions .

Table: Key Findings on this compound Activity

Properties

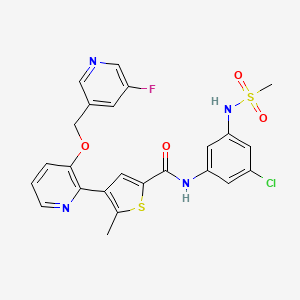

Molecular Formula |

C24H20ClFN4O4S2 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31) |

InChI Key |

ZYOZMPHRCIZYSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.